Purity Specification Differential: 2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone (≥98%) vs. 1-Acetyl-4-(4-methylbenzoyl)piperidine (≥95%)
Commercially specified minimum purity for 2,2,2-trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone reaches ≥98% (HPLC) from qualified vendors, compared with ≥95% for the acetyl analog 1-acetyl-4-(4-methylbenzoyl)piperidine . This represents a ≥3 absolute percentage-point purity advantage, reducing the maximum total impurity burden by at least 60% (from ≤5% to ≤2%), which is critical for dose-response and selectivity profiling assays where impurity-driven off-target activity can confound data interpretation .
| Evidence Dimension | Minimum commercial purity specification (HPLC area%) |
|---|---|
| Target Compound Data | ≥98% (CAS 1198285-26-5; Catalog No. 1051076) |
| Comparator Or Baseline | 1-Acetyl-4-(4-methylbenzoyl)piperidine (CAS 887352-19-4): ≥95% |
| Quantified Difference | ≥3 percentage-point purity advantage; impurity burden reduced from ≤5% to ≤2% (≥60% reduction) |
| Conditions | Vendor-specified HPLC purity; commercially available research-grade materials from independent suppliers LeYan (target) and CymitQuimica (comparator) |
Why This Matters
Higher purity specification reduces batch-to-batch variability in biological assays, directly supporting reproducible screening data and minimizing false-positive rates in hit identification campaigns.
